molecular formula C8H7BrN2O4S B13523744 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

Cat. No.: B13523744
M. Wt: 307.12 g/mol
InChI Key: UDCJNVIBVNLCNM-UHFFFAOYSA-N
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Description

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a sulfonamide group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide typically involves the reaction of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the bromine atom and benzoxazine ring can interact with cellular components, affecting various biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
  • 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
  • 6-amino-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7BrN2O4S

Molecular Weight

307.12 g/mol

IUPAC Name

6-bromo-3-oxo-4H-1,4-benzoxazine-7-sulfonamide

InChI

InChI=1S/C8H7BrN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14)

InChI Key

UDCJNVIBVNLCNM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Br

Origin of Product

United States

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